molecular formula C14H13N3O2 B2514418 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 930886-00-3

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2514418
CAS No.: 930886-00-3
M. Wt: 255.277
InChI Key: AFAXPBVMOGTEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features both indoline and pyridazinone moieties. These structural motifs are commonly found in bioactive molecules and pharmaceuticals, making this compound of significant interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves the condensation of indoline-1-carboxylic acid with 2-methylpyridazin-3-one under specific reaction conditions. The reaction is often catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its combination of indoline and pyridazinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAXPBVMOGTEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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